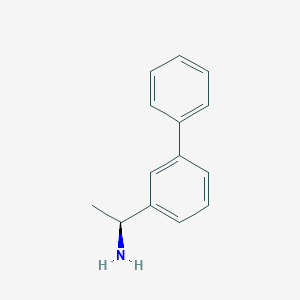

(1S)-1-(3-Phenylphenyl)ethylamine

Description

(1S)-1-(3-Phenylphenyl)ethylamine is a chiral primary amine characterized by a biphenyl substituent at the meta position of the ethylamine backbone.

Properties

IUPAC Name |

(1S)-1-(3-phenylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,15H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKUZHZWJGZNBC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC(=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-Phenylphenyl)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate phenyl-substituted benzene derivative.

Grignard Reaction: The phenyl-substituted benzene derivative undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate the intermediate alcohol to the amine.

Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3-Phenylphenyl)ethylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or sulfonation agents.

Major Products:

Oxidation Products: Imines or nitriles.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

(1S)-1-(3-Phenylphenyl)ethylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Phenylphenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Receptors: Modulating the activity of specific receptors in biological systems.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogs

Biological Activity

(1S)-1-(3-Phenylphenyl)ethylamine, also known as 3-phenyl-1-(1-phenylethyl)amine, is a compound of interest due to its potential biological activities. Its structure features two phenyl rings connected by an ethylamine moiety, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is thought to be mediated through interactions with various receptors and enzymes. The presence of the amine group allows for potential binding to neurotransmitter receptors, while the biphenyl structure may facilitate interactions with other biomolecules.

Potential Interactions:

- Receptor Binding : The compound may interact with adrenergic and serotonin receptors, influencing neurotransmission.

- Enzyme Modulation : It could act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Some studies have suggested that related compounds demonstrate cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : There is potential for neuroprotective activity, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Activity : Compounds similar in structure have shown promise in reducing inflammation.

1. Anticancer Activity

A study evaluated the cytotoxic effects of structurally related compounds on breast cancer cells. The findings indicated that certain derivatives exhibited significant cell death in cancerous cells while sparing normal cells. This suggests a selective mechanism that could be harnessed for therapeutic applications .

2. Neuroprotective Effects

Research has shown that phenethylamines can influence dopaminergic and serotonergic pathways, which are crucial in neurodegenerative diseases. A specific study highlighted that derivatives of phenethylamines could protect neuronal cells from oxidative stress-induced damage .

3. Anti-inflammatory Properties

In vitro studies demonstrated that certain analogs can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.